A Technical Guide to 1H-pyrrolo[2,3-b]pyridin-3-yl acetate: Properties, Synthesis, and Applications in Kinase Inhibition
A Technical Guide to 1H-pyrrolo[2,3-b]pyridin-3-yl acetate: Properties, Synthesis, and Applications in Kinase Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1H-pyrrolo[2,3-b]pyridin-3-yl acetate, a key heterocyclic compound widely recognized by its common name, 3-acetoxy-7-azaindole. We delve into the fundamental physicochemical properties, spectroscopic characteristics, and detailed synthetic methodologies pertinent to its production. The primary focus is on its critical role as a strategic intermediate in the synthesis of advanced pharmacologically active molecules, particularly kinase inhibitors. The narrative explains the causal relationships behind its synthetic pathways and its utility in drug discovery, supported by detailed protocols, data tables, and process diagrams to offer field-proven insights for researchers in medicinal chemistry and pharmaceutical development.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[1][2] It is a bioisostere of both indole and the purine system, and its structure is present in several approved antineoplastic drugs.[1][3] The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties such as solubility and pKa, while also offering an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets.[1]
Among its derivatives, 1H-pyrrolo[2,3-b]pyridin-3-yl acetate serves not typically as a final drug product but as a crucial, versatile intermediate. Its primary function is to provide a stable, masked version of the 3-hydroxy-7-azaindole moiety. The acetate group is an effective protecting group that can be readily removed under mild conditions (hydrolysis) to reveal the reactive hydroxyl group at a later stage of a complex synthesis. This strategy is paramount in the multi-step synthesis of targeted therapeutics, especially kinase inhibitors, where precise control over reactive functional groups is essential.[4][5]
Core Physicochemical and Structural Properties
Understanding the fundamental properties of 1H-pyrrolo[2,3-b]pyridin-3-yl acetate is the first step in its effective application. These properties influence its solubility, reactivity, and handling procedures.
| Property | Value | Data Source |
| IUPAC Name | (1H-pyrrolo[2,3-b]pyridin-3-yl) acetate | N/A |
| Synonyms | 3-Acetoxy-7-azaindole | N/A |
| CAS Number | 334628-50-1 | Internal Verification |
| Molecular Formula | C₉H₈N₂O₂ | Derived |
| Molecular Weight | 176.17 g/mol | Derived |
| Appearance | Off-white to light brown solid | Generic Supplier Data |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | Generic Supplier Data |
The structure consists of a fused pyrrole and pyridine ring system, which is characteristic of all azaindoles.[6] The acetate group at the C3 position is the key functional feature, rendering the molecule more stable than its parent alcohol (3-hydroxy-7-azaindole), which can be prone to oxidation.
Synthesis and Chemical Reactivity
The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-yl acetate is typically achieved through the direct acetylation of 1H-pyrrolo[2,3-b]pyridin-3-ol (3-hydroxy-7-azaindole). This precursor itself can be synthesized from the parent 7-azaindole.
Synthetic Workflow
The logical flow for a common synthetic approach is outlined below. The key step is the controlled acetylation that avoids side reactions on the pyrrolic nitrogen.
Caption: Synthetic workflow for 1H-pyrrolo[2,3-b]pyridin-3-yl acetate.
Step-by-Step Laboratory Protocol: Acetylation of 3-Hydroxy-7-Azaindole
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
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1H-pyrrolo[2,3-b]pyridin-3-ol (1.0 eq)
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Acetic Anhydride (1.5 eq)
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Pyridine (Anhydrous, as solvent)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware.
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-b]pyridin-3-ol and anhydrous pyridine. Stir the mixture at 0°C (ice bath) until the solid is fully dissolved.
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Reagent Addition: Slowly add acetic anhydride dropwise to the cooled solution over 15 minutes. The use of excess anhydride ensures complete conversion.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.
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Workup - Quenching: Once complete, dilute the reaction mixture with dichloromethane. Carefully pour the mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the excess acetic anhydride and pyridine.
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Workup - Extraction: Extract the aqueous layer twice more with dichloromethane. Combine the organic layers.
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Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure 1H-pyrrolo[2,3-b]pyridin-3-yl acetate.
Chemical Reactivity
The primary reactivity of interest is the hydrolysis of the acetate ester to regenerate the 3-hydroxy-7-azaindole. This deprotection is typically accomplished under basic conditions (e.g., with sodium hydroxide or potassium carbonate in methanol/water) or acidic conditions, though basic hydrolysis is more common. This reactivity is fundamental to its role as a protected intermediate in multi-step syntheses.
Application in Drug Discovery: An Intermediate for Kinase Inhibitors
The 7-azaindole scaffold is a well-established "hinge-binding motif" for protein kinases.[7] The pyridine nitrogen and the pyrrole N-H group can form two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[7] Consequently, derivatives of 7-azaindole are extensively explored as inhibitors for a wide range of kinases, including ABL/SRC, FGFR, and SGK-1.[4][5][8]
1H-pyrrolo[2,3-b]pyridin-3-yl acetate is a key building block in the synthesis of these complex inhibitors. After its integration into a larger molecular structure, the acetate is removed to unmask the 3-hydroxyl group. This hydroxyl group can then act as a hydrogen bond donor or be used as a handle for further chemical modification.
Role in Kinase Inhibitor Synthesis Workflow
The diagram below illustrates the strategic use of 3-acetoxy-7-azaindole in a generalized synthetic pathway for a kinase inhibitor.
Caption: Strategic use of the title compound in a generic kinase inhibitor synthesis.
This staged approach, protecting the C3-hydroxyl group as an acetate, prevents its unwanted interference in preceding cross-coupling or substitution reactions, which often require basic or organometallic conditions incompatible with a free hydroxyl group.
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data points.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyrrolopyridine core. A characteristic singlet for the acetyl methyl group (CH₃) typically appears around δ 2.3-2.5 ppm. The pyrrole N-H proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Resonances for the nine distinct carbon atoms. The carbonyl carbon of the acetate group is expected around δ 168-170 ppm, and the methyl carbon around δ 20-22 ppm. |
| IR Spectroscopy | A strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1750-1770 cm⁻¹. An N-H stretching band will also be present around 3100-3300 cm⁻¹. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ would be expected at m/z = 177.06. |
Conclusion
1H-pyrrolo[2,3-b]pyridin-3-yl acetate is a compound of significant strategic value in medicinal chemistry and drug development. While not an end-product itself, its role as a stable, protected intermediate for 3-hydroxy-7-azaindole is indispensable. Its properties allow for the robust construction of complex molecules, particularly a diverse array of kinase inhibitors targeting diseases like cancer.[5][8] The straightforward synthesis and predictable reactivity of its acetate group make it an essential tool for synthetic chemists, enabling the precise and efficient assembly of next-generation therapeutics built upon the privileged 7-azaindole scaffold.
References
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. This patent describes derivatives of pyrrolo[2,3-b]pyridine useful as SGK-1 kinase inhibitors for the treatment of diseases mediated by SGK-1.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. This paper reports on a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3, highlighting their potential in cancer therapy.
- 7-Azaindole: Uses and Synthesis - ChemicalBook. This article provides an overview of 7-Azaindole as a multifunctional molecular fragment in the chemical structures of several approved antineoplastic drugs and candidate therapies.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. This thesis discusses various synthetic methodologies for producing 7-azaindole derivatives, highlighting their importance as building blocks in organic chemistry.
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- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. This journal article describes the development of multi-targeted kinase inhibitors based on a 7-azaindole core.
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- Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. A master's thesis detailing the synthesis of substituted pyrrolopyridines, including 7-azaindole.
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. This paper describes the synthesis and evaluation of 7-azaindole derivatives for analgesic and hypotensive activities.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. This article reports on the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as selective PDE4B inhibitors.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. This review highlights recent examples of 7-azaindole-based kinase inhibitors and discusses their binding interactions.
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